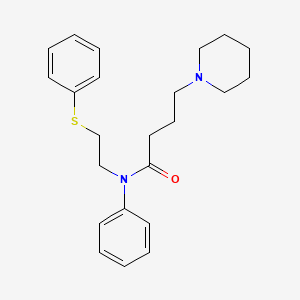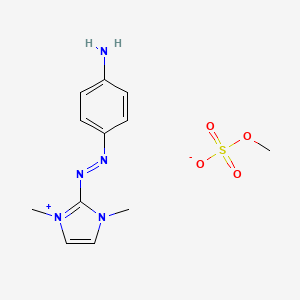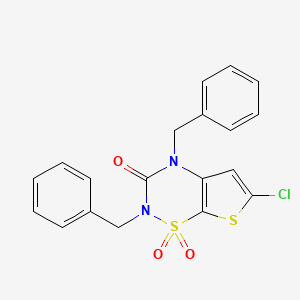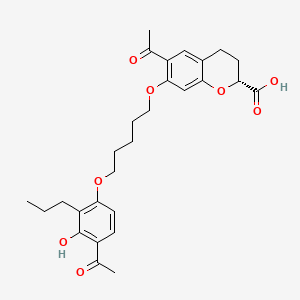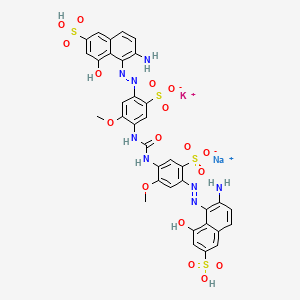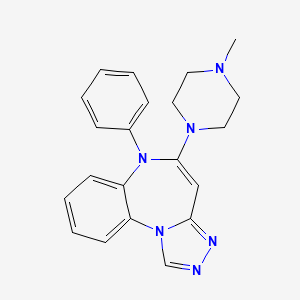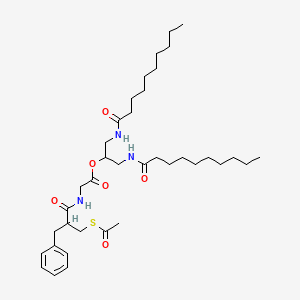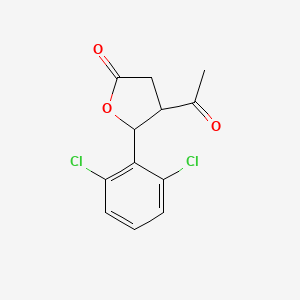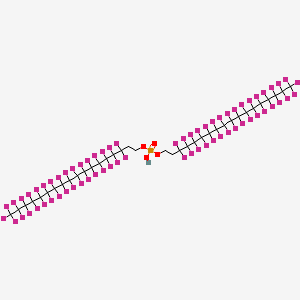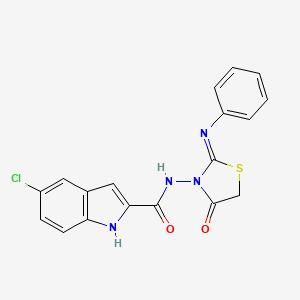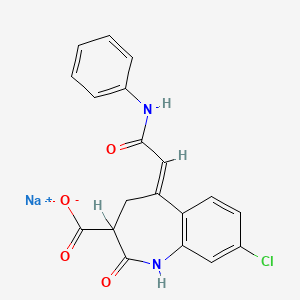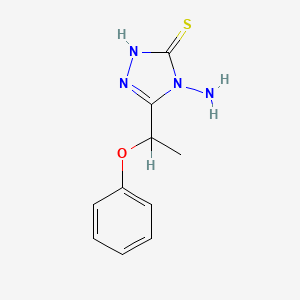
2,4-Dihydro-4-amino-5-(1-phenoxyethyl)-3H-1,2,4-triazole-3-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dihydro-4-amino-5-(1-phenoxyethyl)-3H-1,2,4-triazole-3-thione is a synthetic organic compound belonging to the triazole family. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydro-4-amino-5-(1-phenoxyethyl)-3H-1,2,4-triazole-3-thione typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reactions with phenoxyethyl derivatives. The reaction conditions often include:
- Solvents: Ethanol, methanol, or water
- Catalysts: Acidic or basic catalysts depending on the specific reaction steps
- Temperature: Typically between 50-100°C
Industrial Production Methods
Industrial production methods for such compounds often involve batch or continuous flow processes, ensuring high yield and purity. The use of automated reactors and stringent quality control measures are common in industrial settings.
化学反应分析
Types of Reactions
2,4-Dihydro-4-amino-5-(1-phenoxyethyl)-3H-1,2,4-triazole-3-thione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride
Substitution: Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Halogenated compounds in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield corresponding amines or alcohols.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules
Biology: As a potential antimicrobial or antifungal agent
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities
Industry: Used in the development of new materials with specific properties
作用机制
The mechanism of action of 2,4-Dihydro-4-amino-5-(1-phenoxyethyl)-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes
Receptors: Binding to cellular receptors to modulate biological pathways
Pathways: Interference with metabolic or signaling pathways
相似化合物的比较
Similar Compounds
1,2,4-Triazole: A parent compound with broad biological activities
5-Phenyl-1,2,4-triazole-3-thione: Similar structure with different substituents
4-Amino-1,2,4-triazole: Known for its herbicidal properties
Uniqueness
2,4-Dihydro-4-amino-5-(1-phenoxyethyl)-3H-1,2,4-triazole-3-thione is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other triazole derivatives.
属性
CAS 编号 |
115398-68-0 |
|---|---|
分子式 |
C10H12N4OS |
分子量 |
236.30 g/mol |
IUPAC 名称 |
4-amino-3-(1-phenoxyethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H12N4OS/c1-7(9-12-13-10(16)14(9)11)15-8-5-3-2-4-6-8/h2-7H,11H2,1H3,(H,13,16) |
InChI 键 |
ACNBOAQRPFNDAP-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=NNC(=S)N1N)OC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




